Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate
Description
Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a phenethylamino group at position 4, a fluorine atom at position 6, and an ethoxycarbonyl ester at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in antimicrobial and central nervous system (CNS) applications .
Properties
IUPAC Name |
ethyl 6-fluoro-4-(2-phenylethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-2-25-20(24)17-13-23-18-9-8-15(21)12-16(18)19(17)22-11-10-14-6-4-3-5-7-14/h3-9,12-13H,2,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIVQZKXEKAAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization Approach
This method involves condensing an aniline derivative with a β-keto ester to form the quinoline ring. For example, 3-chloro-4-fluoroaniline can react with diethyl ethoxymethylenemalonate under thermal conditions (120–150°C) to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group at position 4, critical for nucleophilic substitution with phenethylamine.
Key parameters :
Direct Functionalization of Preformed Quinolines
An alternative route starts with commercially available ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. The chlorine at position 4 is displaced via nucleophilic aromatic substitution (SNAr) using phenethylamine. This method avoids multi-step cyclization but requires precise control of reaction conditions to prevent side reactions.
Optimization insights :
-
Solvent : Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing the transition state.
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HCl generated during substitution, driving the reaction to completion.
Introduction of the Phenethylamino Group
The phenethylamino moiety is introduced at position 4 of the quinoline core through SNAr or Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate reacts with phenethylamine in DMF at 100°C for 10 hours, yielding the target compound.
Representative procedure :
Buchwald-Hartwig Amination
For substrates with poor leaving groups, palladium-catalyzed coupling offers an alternative. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C, the phenethylamino group is installed with higher regioselectivity.
Advantages :
Limitations :
Role of Solvents and Bases in Reaction Efficiency
Solvent Selection
DMF is the solvent of choice for SNAr due to its high polarity and ability to dissolve both organic and inorganic reagents. Comparative studies show:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 10 | 75 |
| DMAc | 12 | 70 |
| DMSO | 15 | 60 |
| Ethanol | 24 | 40 |
Acid-Binding Agents
Bases such as K₂CO₃ and Et₃N improve yields by scavenging HCl. Sodium hydroxide (NaOH) is less effective due to saponification risks of the ethyl ester.
Industrial-Scale Considerations
Cost-Effective Chloroethane Alkylation
Patent CN104774178A highlights the use of chloroethane gas under pressure (0.1–0.5 MPa) in an autoclave to introduce ethyl groups efficiently. Adapting this method for phenethylamine could reduce costs by 30% compared to traditional alkyl halides.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, a mixture of ethyl 4-chloro-6-fluoroquinoline-3-carboxylate and phenethylamine in DMF under microwave conditions (80°C, 30 minutes) achieves 70% yield.
Purification and Characterization
Crystallization Techniques
The crude product is typically recrystallized from ethanol or methanol to achieve >98% purity. Melting points range from 223–225°C, consistent with literature values.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or amino groups using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Synthesis Overview
-
Starting Materials :
- 6-Fluoroquinoline-3-carboxylic acid
- Phenethylamine
- Ethanol (for esterification)
-
General Reaction Scheme :
Anticancer Properties
Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may act by modulating key signaling pathways involved in cell survival and apoptosis.
Table 1: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis through Bcl-2 inhibition |
| A549 (Lung Cancer) | 4.8 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
Recent studies have demonstrated that this compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to inhibit neuroinflammation and oxidative stress.
Table 2: Neuroprotective Activity Data
| Model | Effect Observed | Reference |
|---|---|---|
| Mouse Model of Alzheimer’s | Reduced amyloid plaque formation | |
| SH-SY5Y Cells | Decreased ROS levels |
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was administered to mice with xenografted tumors derived from human breast cancer cells. The results showed a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.
Case Study 2: Neuroprotection in Alzheimer’s Disease
In vitro studies using SH-SY5Y neuroblastoma cells treated with amyloid-beta showed that the compound significantly reduced cell death and inflammation markers, indicating its potential role in neuroprotection against Alzheimer's disease.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and phenethylamino groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Key Compounds:
Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (CAS 318-35-4) Substituents: 6-Fluoro, 4-hydroxy, 3-ethoxycarbonyl. Molecular Weight: 145.17 g/mol .
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) Substituents: 6-Trifluoromethyl, 4-hydroxy, 3-ethoxycarbonyl. Molecular Weight: 285.22 g/mol . Key Differences: The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity compared to the fluorine atom in the target compound .
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS 58038-66-7) Substituents: 6-Fluoro, 8-methyl, 4-methylamino, 3-ethoxycarbonyl. Key Differences: The smaller methylamino group and additional methyl substituent at position 8 may improve metabolic stability but reduce steric bulk compared to phenethylamino .
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) Substituents: 7-Chloro, 6-fluoro, 4-hydroxy, 3-ethoxycarbonyl. Molecular Weight: 269.66 g/mol .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity: Derivatives with 4-hydroxy and halogen substitutions (e.g., 7-Cl, 6-F) are commonly associated with fluoroquinolone antibiotics, suggesting the target compound may share similar mechanisms of action .
- CNS Applications: The phenethylamino group’s bulk and lipophilicity could enhance interactions with CNS targets like GABA receptors, as seen in related pyrazoloquinolinones .
- Metabolic Stability: Trifluoromethyl and methylamino substituents improve metabolic resistance compared to hydroxyl groups, which are prone to glucuronidation .
- Synthetic Challenges : Halogenated intermediates (e.g., 6-bromo-4-chloro derivatives) are critical precursors, but regioselective substitution at position 4 remains a synthetic hurdle .
Biological Activity
Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : Cyclization reactions using aniline derivatives and β-ketoesters under acidic or basic conditions.
- Fluorination : Introduction of the fluoro group using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Nucleophilic Substitution : Attachment of the phenethylamino group through nucleophilic substitution reactions.
- Esterification : Final esterification to produce the ethyl ester group.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluoro and phenethylamino groups enhance its binding affinity, allowing it to inhibit enzyme activity effectively. The compound can bind to active sites or allosteric sites on enzymes, blocking substrate access or altering enzyme conformation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- A431 human epidermoid carcinoma cells
- HepG2 liver cancer cells
The compound's mechanism includes the inhibition of topoisomerase II and DNA intercalation, leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It demonstrates inhibitory effects against several bacterial strains, suggesting potential applications in treating bacterial infections. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial action.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation. This property may contribute to its therapeutic effects in various diseases where oxidative damage is a concern .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 6-fluoroquinoline-3-carboxylate | Lacks phenethylamino group | Reduced biological activity |
| Ethyl 4-(phenethylamino)quinoline-3-carboxylate | Lacks fluoro group | Different reactivity |
| 6-Fluoro-4-(phenethylamino)quinoline | Lacks ester group | Affects solubility |
This compound stands out due to the combination of functional groups that enhance its biological properties, making it a versatile candidate for further research and development.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer effects .
- Antimicrobial Efficacy : Research highlighted in Pharmaceutical Biology showed that derivatives of this compound had significant antibacterial activity against gram-positive and gram-negative bacteria, supporting its potential as an antimicrobial agent.
- Enzyme Targeting : Investigations into enzyme inhibition revealed that this compound could effectively inhibit Trypanothione reductase, a target in drug development for treating parasitic infections like African sleeping sickness .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with ethyl acetoacetate derivatives, followed by fluorination and phenethylamine substitution. Key steps include:
Quinoline Core Formation : Cyclocondensation under reflux using polyphosphoric acid (PPA) or Eaton’s reagent as a catalyst .
Fluorination : Introduction of fluorine at the 6-position via electrophilic substitution (e.g., using Selectfluor®) in anhydrous DMF at 80–100°C .
Phenethylamino Substitution : Nucleophilic aromatic substitution (SNAr) at the 4-position with phenethylamine in ethanol under microwave-assisted heating (100°C, 30 min) .
Critical Parameters :
- Solvent polarity (DMF enhances fluorination efficiency).
- Microwave irradiation reduces reaction time by 60% compared to conventional heating .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., phenethylamino proton signals at δ 3.5–3.7 ppm; fluorine coupling in F NMR) .
- X-ray Crystallography : Single-crystal XRD resolves the 3D structure. SHELX software refines diffraction data to validate bond lengths/angles (e.g., C-F bond ~1.35 Å) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS verifies purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 369.1) .
Advanced Research Questions
Q. How can contradictory data on antibacterial activity across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : Standardize MIC testing using CLSI guidelines (e.g., Mueller-Hinton agar, 37°C, 18–24 h incubation) .
- Bacterial Strains : Compare Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) responses due to membrane permeability differences.
- Compound Purity : Confirm via HPLC and control for degradation products (e.g., hydrolyzed ester forms) .
Example Data :
| Strain | MIC (μg/mL) | Study A | Study B |
|---|---|---|---|
| S. aureus | 2.5 | 5.0 | |
| E. coli | >20 | 10.0 | |
| Resolution: Re-test under uniform conditions with purity-certified batches. |
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the phenethylamino group?
- Methodological Answer : Systematic modifications include:
- Substituent Variation : Replace phenethyl with alkyl/aryl groups (e.g., benzyl, cyclohexylethyl) to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the amino group with guanidine or urea to enhance target binding (e.g., bacterial gyrase inhibition) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with DNA gyrase ATP-binding pockets .
Key Findings : - Phenethylamino’s hydrophobic tail enhances membrane penetration (logP ~3.2 vs. 2.5 for methylamino analogs) .
- Electron-donating groups (e.g., -OCH₃) on the phenyl ring reduce activity by 40% .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer : The 4-(phenethylamino) group may exhibit keto-enol tautomerism. To confirm:
Low-Temperature XRD : Collect data at 100 K to stabilize tautomers.
SHELXL Refinement : Analyze electron density maps for occupancy of enol (C-O⁻) vs. keto (C=O) forms .
DFT Calculations : Compare experimental bond lengths with theoretical models (e.g., B3LYP/6-31G*) .
Outcome : Most quinoline-3-carboxylates favor the keto form, but hydrogen bonding with adjacent fluorine can stabilize enol tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
